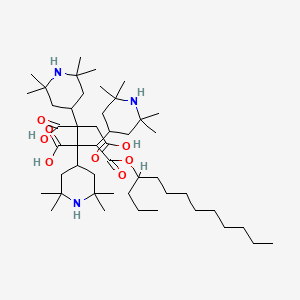

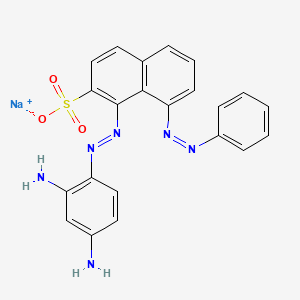

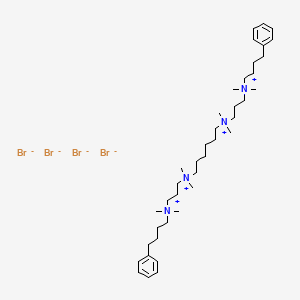

N,N,N',N'-Tetramethyl-N,N'-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bromure de N,N,N’,N’-tétraméthyl-N,N’-bis(3-(diméthyl(4-phénylbutyl)ammonio)propyl)-1,6-hexanediaminium est un composé d’ammonium quaternaire. Les composés d’ammonium quaternaires sont connus pour leurs propriétés antimicrobiennes et sont largement utilisés dans diverses industries, notamment les soins de santé, l’agriculture et le traitement de l’eau.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du bromure de N,N,N’,N’-tétraméthyl-N,N’-bis(3-(diméthyl(4-phénylbutyl)ammonio)propyl)-1,6-hexanediaminium implique généralement la quaternisation d’amines tertiaires avec des halogénures d’alkyle. La réaction est effectuée dans un solvant tel que l’acétonitrile ou l’éthanol sous reflux. Le mélange réactionnel est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne.

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction tels que la température, la pression et les concentrations des réactifs est courante pour optimiser le processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de N,N,N’,N’-tétraméthyl-N,N’-bis(3-(diméthyl(4-phénylbutyl)ammonio)propyl)-1,6-hexanediaminium peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le composé peut subir des réactions de substitution nucléophile avec des nucléophiles tels que des ions hydroxyde ou des amines.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.

Substitution : Ions hydroxyde en solution aqueuse.

Principaux produits formés

Oxydation : Formation des N-oxydes correspondants.

Réduction : Formation d’amines secondaires ou tertiaires.

Substitution : Formation de composés d’ammonium quaternaires substitués.

Applications de la recherche scientifique

Le bromure de N,N,N’,N’-tétraméthyl-N,N’-bis(3-(diméthyl(4-phénylbutyl)ammonio)propyl)-1,6-hexanediaminium a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme catalyseur de transfert de phase en synthèse organique.

Biologie : Employé dans des études liées à la perméabilité de la membrane cellulaire et au transport des ions.

Médecine : Recherché pour son utilisation potentielle comme agent antimicrobien dans les désinfectants et les antiseptiques.

Industrie : Utilisé dans les procédés de traitement de l’eau pour contrôler la croissance microbienne.

Applications De Recherche Scientifique

N,N,N’,N’-Tetramethyl-N,N’-bis(3-(dimethyl(4-phenylbutyl)ammonio)propyl)-1,6-hexanediaminium bromide has several scientific research applications:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in studies related to cell membrane permeability and ion transport.

Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.

Industry: Utilized in water treatment processes to control microbial growth.

Mécanisme D'action

Le mécanisme d’action du bromure de N,N,N’,N’-tétraméthyl-N,N’-bis(3-(diméthyl(4-phénylbutyl)ammonio)propyl)-1,6-hexanediaminium implique son interaction avec les membranes cellulaires. Le composé perturbe la bicouche lipidique, conduisant à une augmentation de la perméabilité et à une fuite du contenu cellulaire. Cela entraîne l’inhibition de la croissance microbienne et la mort cellulaire éventuelle.

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de benzalkonium : Un autre composé d’ammonium quaternaire présentant des propriétés antimicrobiennes similaires.

Bromure de cétyltriméthylammonium : Utilisé comme tensioactif et agent antimicrobien.

Chlorure de dodécyltriméthylammonium : Employé dans diverses applications industrielles pour ses propriétés tensioactives.

Unicité

Le bromure de N,N,N’,N’-tétraméthyl-N,N’-bis(3-(diméthyl(4-phénylbutyl)ammonio)propyl)-1,6-hexanediaminium est unique en raison de sa structure spécifique, qui confère des propriétés physicochimiques distinctes. Ses chaînes alkyles plus longues et ses groupes phényles contribuent à sa lipophilie accrue et à ses capacités de perturbation membranaire par rapport aux autres composés d’ammonium quaternaires.

Propriétés

Numéro CAS |

143171-91-9 |

|---|---|

Formule moléculaire |

C40H74Br4N4 |

Poids moléculaire |

930.7 g/mol |

Nom IUPAC |

3-[dimethyl(4-phenylbutyl)azaniumyl]propyl-[6-[3-[dimethyl(4-phenylbutyl)azaniumyl]propyl-dimethylazaniumyl]hexyl]-dimethylazanium;tetrabromide |

InChI |

InChI=1S/C40H74N4.4BrH/c1-41(2,35-23-37-43(5,6)33-21-17-29-39-25-13-11-14-26-39)31-19-9-10-20-32-42(3,4)36-24-38-44(7,8)34-22-18-30-40-27-15-12-16-28-40;;;;/h11-16,25-28H,9-10,17-24,29-38H2,1-8H3;4*1H/q+4;;;;/p-4 |

Clé InChI |

FKTIFANOIIVGQJ-UHFFFAOYSA-J |

SMILES canonique |

C[N+](C)(CCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCC1=CC=CC=C1)CCC[N+](C)(C)CCCCC2=CC=CC=C2.[Br-].[Br-].[Br-].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.